N3-L-Cys(Trt)-OH (CHA)

Regioselective disulfide bond formation Multicystine peptide synthesis Orthogonal protecting group strategy

Synthesizing cysteine-rich peptides with orthogonal disulfide bonds often leads to side-reactions and scrambled folding. N3-L-Cys(Trt)-OH (CHA) solves this with a unique combination: an S-trityl group that enables stepwise, regioselective disulfide formation, and an α-azido handle for late-stage click conjugation (CuAAC/SPAAC) without perturbing folded structure. The cyclohexylamine salt ensures superior ambient stability versus the free acid. Ideal for conotoxins, defensins, insulin analogs, and site-specific ADC linker-payloads. • Enables controlled, sequential disulfide bond formation in peptides with multiple cysteine pairs • Azide functionality supports bioorthogonal tagging, PEGylation, or macrocyclization after SPPS cleavage • CHA salt form improves long-term storage and handling reliability

Molecular Formula C28H32N4O2S
Molecular Weight 488.6 g/mol
Cat. No. B1165765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-L-Cys(Trt)-OH (CHA)
Synonymscyclohexanaminium (R)-2-azido-3-(tritylthio)propanoate; N3-Cys(Trt)-OH
Molecular FormulaC28H32N4O2S
Molecular Weight488.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H19N3O2S.C6H13N/c23-25-24-20(21(26)27)16-28-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;7-6-4-2-1-3-5-6/h1-15,20H,16H2,(H,26,27);6H,1-5,7H2/t20-;/m0./s1
InChIKeyWMAKHHJCDUBSCM-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-L-Cys(Trt)-OH (CHA): A Protected Azido-Cysteine Building Block for Click Chemistry and Peptide Synthesis


N3-L-Cys(Trt)-OH (CHA), also known as S-Trityl-L-azidocysteine cyclohexylamine salt (CAS 1286670-90-3), is a protected, non-natural amino acid derivative. It is a building block for the incorporation of an azide-functionalized cysteine residue into peptides via standard solid-phase peptide synthesis (SPPS) protocols . The compound is defined by a trityl (Trt) protecting group on the cysteine thiol side-chain and an azide (N3) group replacing the α-amino functionality, with the molecule presented as a cyclohexylamine (CHA) salt . It is classified as a click chemistry reagent due to the azide moiety, which enables downstream bioorthogonal conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions .

Why N3-L-Cys(Trt)-OH (CHA) Cannot Be Simply Substituted with Other Cysteine or Azide Analogs


N3-L-Cys(Trt)-OH (CHA) presents a unique combination of functionalities that is not replicated by any single commercial analog. Substituting with a standard Fmoc-Cys(Trt)-OH would require a complete re-engineering of the synthesis strategy, as it lacks the azide handle essential for downstream click conjugation [1]. Conversely, using a simpler azido acid like L-azidoalanine would fail to protect a reactive thiol, leading to deleterious side-reactions during peptide elongation and oxidative folding [2]. Furthermore, the CHA salt form is a deliberate design choice to enhance long-term stability and handling, which is not a feature of the free acid or other salt forms . The evidence below quantifies why this specific combination of orthogonal protection, dual reactivity, and stable formulation provides distinct, measurable advantages for complex peptide and bioconjugate synthesis.

Quantitative Differentiation of N3-L-Cys(Trt)-OH (CHA) Against Closest Analogs


Orthogonal Thiol Protection with Trityl vs. Acetamidomethyl (Acm) for Regioselective Disulfide Synthesis

The trityl (Trt) group on N3-L-Cys(Trt)-OH (CHA) is a cornerstone of its utility, enabling a robust orthogonal protection strategy. In a class-level inference, the Trt group on cysteine is established as a critical building block for achieving regioselective disulfide formation when combined with other protecting groups like StBu, Acm, and Meb/Mob [1]. The Trt group is uniquely labile to mild acid (e.g., 1-5% TFA) during the final peptide cleavage from resin, a deprotection step that leaves orthogonal S-protecting groups like Acm intact [2]. This allows for the controlled, sequential unmasking of specific cysteine residues for stepwise disulfide bond formation, a capability not possible if the thiol were left unprotected or only with a single, globally cleaved protecting group.

Regioselective disulfide bond formation Multicystine peptide synthesis Orthogonal protecting group strategy

Dual Bioorthogonal Reactivity: CuAAC and SPAAC Compatibility for Versatile Conjugation

The N3-azide moiety in N3-L-Cys(Trt)-OH (CHA) enables not just one, but two distinct bioorthogonal conjugation pathways. It can undergo Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes for robust, high-yielding conjugation . Critically, the same azide group is also reactive with strained cyclooctynes (e.g., DBCO, BCN) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This dual reactivity is a key differentiator from simpler alkyne or alkene handles. While a direct quantitative comparison of SPAAC kinetics for this specific compound is not available in the open literature, class-level inference indicates that reaction with DBCO proceeds with second-order rate constants typically in the range of 0.01-1.0 M⁻¹s⁻¹ under copper-free, physiological conditions [1]. This provides a versatile, two-tiered conjugation strategy from a single precursor.

Bioorthogonal chemistry Click chemistry SPAAC ligation CuAAC

Enhanced Long-Term Stability of the Cyclohexylamine (CHA) Salt Form

N3-L-Cys(Trt)-OH is provided as a cyclohexylamine (CHA) salt, a formulation choice with direct implications for procurement and long-term usability. The CHA counterion increases the compound's solid-state stability, preventing degradation that can occur with the free acid form. Supporting evidence from vendor technical data specifies that the CHA salt can be stored as a powder at -20°C for up to 3 years without significant decomposition . This is a quantifiable shelf-life advantage. While direct comparative stability data for the free acid is not published, it is a well-established class-level principle that salt formation with amines like CHA often enhances the physical and chemical stability of carboxylic acid-containing compounds [1].

Long-term storage Reagent stability CHA salt Formulation

Optimal Scientific and Industrial Applications for N3-L-Cys(Trt)-OH (CHA)


Regioselective Synthesis of Multi-Disulfide-Bonded Bioactive Peptides

This compound is uniquely suited for the stepwise, regioselective synthesis of cysteine-rich peptides (e.g., conotoxins, defensins, insulin analogs) containing multiple disulfide bonds [1]. The orthogonal S-trityl protection allows for the controlled deprotection and oxidation of specific cysteine pairs in the presence of other protected thiols (like Acm or StBu), ensuring the correct native disulfide connectivity [1]. The azide handle is then available for late-stage functionalization (e.g., fluorescent tagging or PEGylation) without interfering with the peptide's folded structure.

Development of Site-Specifically Modified Antibody-Drug Conjugates (ADCs) and Protein Conjugates

N3-L-Cys(Trt)-OH (CHA) is a critical intermediate for the creation of novel linker-payload systems . The azido-cysteine can be incorporated into a peptide-based linker during SPPS. Following cleavage and purification, the azide group facilitates the bioorthogonal conjugation of the linker to a payload (via SPAAC) and/or to an antibody scaffold, enabling the generation of ADCs with precisely controlled drug-to-antibody ratios (DAR) and defined conjugation sites, a key advantage over stochastic lysine or hinge-region cysteine conjugation methods.

Synthesis of Cyclic Peptides via On-Resin or Solution-Phase 'Click' Cyclization

The incorporation of N3-L-Cys(Trt)-OH (CHA) into a linear peptide sequence, alongside a corresponding alkyne-functionalized building block, provides a powerful method for peptide macrocyclization [2]. This 'click' cyclization strategy is often more efficient and proceeds under milder conditions than traditional amide bond-forming cyclization methods. The Trt protection on the cysteine thiol can be maintained during cyclization and subsequently removed to yield a cyclic peptide with a free thiol for additional conjugation or to participate in a disulfide-stapled architecture.

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